Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate
Overview
Description
Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate: is an organic compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S,3S)-3-amino-2-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Formation of tert-butyl-(2S,3S)-3-amino-2-oxobutanoate.
Reduction: Formation of tert-butyl-(2S,3S)-3-amino-2-hydroxybutylamine.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is used as a building block in organic synthesis. Its unique reactivity makes it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates in biochemical assays.
Medicine: this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, facilitating binding and reactivity. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride: This compound shares similar structural features but differs in the presence of a methyl group instead of a hydroxyl group.
Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate: This compound contains an azetidine ring, making it structurally distinct but functionally similar in terms of reactivity.
Uniqueness: Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is unique due to the presence of both amino and hydroxyl groups, which provide versatile reactivity. The tert-butyl ester group enhances its stability and makes it suitable for various synthetic applications.
Properties
IUPAC Name |
tert-butyl (2S,3S)-3-amino-2-hydroxybutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUQLNSVLPPTEO-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC(C)(C)C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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